1-(1-Hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-1-ium-3,4-diol
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Overview
Description
1-(1-Hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-1-ium-3,4-diol is a complex organic compound characterized by its unique structure, which includes a pyridinium ring substituted with hydroxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-1-ium-3,4-diol typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinium ring, followed by the introduction of the hydroxy and phenyl groups through nucleophilic substitution and oxidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-1-ium-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
1-(1-Hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-1-ium-3,4-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1-Hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-1-ium-3,4-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Hydroxy-3-phenylpropan-2-yl)-2-methylpyridine
- 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-methylpyridine
- 1-(1-Hydroxy-3-phenylpropan-2-yl)-4-methylpyridine
Uniqueness
1-(1-Hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-1-ium-3,4-diol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-1-ium-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-15(19)14(18)7-8-16(11)13(10-17)9-12-5-3-2-4-6-12/h2-8,13,17,19H,9-10H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYRGKKCBATAET-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1O)O)C(CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18NO3+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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